molecular formula C18H21NO3S2 B12129576 5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129576
M. Wt: 363.5 g/mol
InChI Key: BBARFFNCGSYIHI-WJDWOHSUSA-N
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Description

5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2,5-dimethoxyphenyl group and a cyclohexyl group. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and cyclohexanone to form a chalcone intermediate. This intermediate then undergoes a cyclization reaction with thiourea under basic conditions to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be facilitated by catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives with different functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antidiabetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

    Thiazoles: Similar heterocyclic compounds with a sulfur and nitrogen atom in the ring, known for their diverse biological activities.

    Phenethylamines: Compounds with a phenethylamine core structure, known for their psychoactive and stimulant properties.

Uniqueness

5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO3S2/c1-21-14-8-9-15(22-2)12(10-14)11-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-11-

InChI Key

BBARFFNCGSYIHI-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3CCCCC3

Origin of Product

United States

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